cis-1-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole
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Overview
Description
cis-1-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole: is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrrole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cis-1-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole involves several steps. One common method includes the reduction of dimethyl 2,3-pyridinedicarboxylate to 2,3-dihydroxymethylpyridine, followed by conversion to 2,3-dihalomethylpyridine using halogenated sulfoxide. This intermediate undergoes cyclization with benzyl amine in the presence of an alkali metal salt of iodine as a catalyst, resulting in the formation of 6-benzyl-pyrrolo[3,4-b]pyridine. Finally, hydrogenation of this intermediate yields this compound .
Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: cis-1-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under hydrogenation conditions.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfonyl position .
Scientific Research Applications
cis-1-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Industry: It is used in the production of organic materials and natural products
Mechanism of Action
The mechanism of action of cis-1-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, affecting cell signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole ring structure and exhibit comparable biological activities.
Spirocyclic oxindoles: These compounds also contain nitrogen heterocycles and have applications in medicinal chemistry.
Uniqueness: cis-1-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole is unique due to its specific sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
(3aS,6aS)-1-ethylsulfonyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-2-13(11,12)10-4-3-7-5-9-6-8(7)10/h7-9H,2-6H2,1H3/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAFBAMIYDYINV-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2C1CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CC[C@@H]2[C@H]1CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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